N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9669262
InChI: InChI=1S/C23H25N3O2/c27-22(24-20-9-3-1-2-4-10-20)16-26-23(28)14-13-21(25-26)19-12-11-17-7-5-6-8-18(17)15-19/h5-8,11-15,20H,1-4,9-10,16H2,(H,24,27)
SMILES: C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol

N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

CAS No.:

Cat. No.: VC9669262

Molecular Formula: C23H25N3O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide -

Specification

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
IUPAC Name N-cycloheptyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C23H25N3O2/c27-22(24-20-9-3-1-2-4-10-20)16-26-23(28)14-13-21(25-26)19-12-11-17-7-5-6-8-18(17)15-19/h5-8,11-15,20H,1-4,9-10,16H2,(H,24,27)
Standard InChI Key WNUJHQCLVOZZLV-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Canonical SMILES C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Introduction

N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a naphthyl moiety, and a pyridazine ring. This compound is of interest in scientific research due to its potential biological activities, particularly in pharmacology.

Synthesis and Reaction Conditions

The synthesis of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps of organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Potential Applications and Biological Activities

N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide exhibits notable biological activities, particularly in the realm of pharmacology. Compounds with similar structures often demonstrate potential therapeutic applications. Interaction studies involving this compound focus on its binding affinity to various biological targets, which help elucidate its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

The uniqueness of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its combination of a cycloheptyl group with a naphthyl substituent on a pyridazine core. This structural complexity could enhance its biological activity compared to simpler analogs.

Comparison Table

Compound NameMolecular FormulaUnique Features
N-cyclopentyl-2-[3-(1-naphthyl)-5-oxo-pyridazinyl]acetamideCyclopentyl instead of cycloheptyl, different naphthalene substitution
3-(2-Naphthyl) pyridazine derivativesLacks acetamide functionality, simpler structure
1-Acetamido-pyridazine derivativesBasic structure without complex naphthalene or cycloalkane groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator